molecular formula C23H22BrN5O3 B10953144 3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N'-(4-phenylcyclohexylidene)benzohydrazide

3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N'-(4-phenylcyclohexylidene)benzohydrazide

Cat. No.: B10953144
M. Wt: 496.4 g/mol
InChI Key: RSSJNIZDGZRMQV-UHFFFAOYSA-N
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Description

3-[(4-BROMO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N’-(4-PHENYLCYCLOHEXYLIDEN)BENZOHYDRAZIDE is a complex organic compound that features a combination of pyrazole, benzohydrazide, and cyclohexylidene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-BROMO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N’-(4-PHENYLCYCLOHEXYLIDEN)BENZOHYDRAZIDE typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazole ring, followed by the introduction of the bromo and nitro groups. The benzohydrazide moiety is then attached through a condensation reaction with the cyclohexylidene group. The reaction conditions usually involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring purity through recrystallization or chromatography, and implementing safety measures for handling reactive intermediates and hazardous reagents .

Chemical Reactions Analysis

Types of Reactions

3-[(4-BROMO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N’-(4-PHENYLCYCLOHEXYLIDEN)BENZOHYDRAZIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and electrophiles or nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and the use of catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution of the bromo group can lead to various substituted pyrazole derivatives .

Scientific Research Applications

3-[(4-BROMO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N’-(4-PHENYLCYCLOHEXYLIDEN)BENZOHYDRAZIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 3-[(4-BROMO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N’-(4-PHENYLCYCLOHEXYLIDEN)BENZOHYDRAZIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 4-BROMO-3-NITROBENZOHYDRAZIDE
  • 3-NITRO-4-BROMOPYRAZOLE
  • N’-(4-PHENYLCYCLOHEXYLIDEN)BENZOHYDRAZIDE

Uniqueness

3-[(4-BROMO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N’-(4-PHENYLCYCLOHEXYLIDEN)BENZOHYDRAZIDE is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C23H22BrN5O3

Molecular Weight

496.4 g/mol

IUPAC Name

3-[(4-bromo-3-nitropyrazol-1-yl)methyl]-N-[(4-phenylcyclohexylidene)amino]benzamide

InChI

InChI=1S/C23H22BrN5O3/c24-21-15-28(27-22(21)29(31)32)14-16-5-4-8-19(13-16)23(30)26-25-20-11-9-18(10-12-20)17-6-2-1-3-7-17/h1-8,13,15,18H,9-12,14H2,(H,26,30)

InChI Key

RSSJNIZDGZRMQV-UHFFFAOYSA-N

Canonical SMILES

C1CC(=NNC(=O)C2=CC=CC(=C2)CN3C=C(C(=N3)[N+](=O)[O-])Br)CCC1C4=CC=CC=C4

Origin of Product

United States

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